N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic organic compound. This complex molecule has unique structural features that make it of significant interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science. Its multi-functional groups allow it to engage in a variety of chemical reactions, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving several key reactions. One common synthetic route starts with the formation of the tetrahydroquinoline core, followed by the introduction of the ethanesulfonyl group. The synthesis typically involves:
Cyclization Reaction: Formation of the 1,2,3,4-tetrahydroquinoline core through intramolecular cyclization.
Sulfonylation: Introduction of the ethanesulfonyl group under controlled conditions.
Aromatic Substitution: Substitution reactions to introduce the methoxy and dimethyl substituents on the benzene ring.
Final Coupling: Coupling of the tetrahydroquinoline derivative with the benzene sulfonamide moiety.
Industrial Production Methods:
Industrial production of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves scaling up the laboratory methods with considerations for yield optimization, cost-efficiency, and purity. Continuous flow processes and catalytic methods are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can modify the quinoline core and sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation and reduction reactions lead to various oxidized and reduced derivatives. Substitution reactions result in modified sulfonamide compounds with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in organic reactions, particularly in facilitating complex transformations.
Material Science: Used in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it valuable in biochemical studies.
Antimicrobial Activity: Shows potential as an antimicrobial agent against various pathogens.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: Utilized in the production of specialty polymers with enhanced properties.
Chemical Sensors: Integrated into sensors for detecting specific chemical substances.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and methoxy groups play crucial roles in binding to these targets, thereby modulating their activity. Specific pathways involved include inhibition of enzymatic activity and disruption of cellular processes critical to disease progression.
Comparison with Similar Compounds
N-[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
N-[1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Uniqueness:
Structural Uniqueness: The ethanesulfonyl group confers distinct chemical properties compared to its methylsulfonyl and phenylsulfonyl analogs.
Reactivity: Exhibits unique reactivity patterns due to the specific arrangement of functional groups.
Applications: Broader range of applications due to its enhanced stability and activity.
So much complexity in one compound! What do you think?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIHUHLXKPYXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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